REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=2)[N:3]=1.[CH:17](=O)[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20]>CO>[CH:17](=[N:1][C:2]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:14])([F:16])[F:15])[CH:8]=2)[N:3]=1)[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20]
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Name
|
|
Quantity
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2.29 g
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Type
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reactant
|
Smiles
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NC1=NN(CC1)C1=CC(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
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1.2 g
|
Type
|
reactant
|
Smiles
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C(C=1C(O)=CC=CC1)=O
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Name
|
|
Quantity
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22.9 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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The resulting semi-solid mass was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
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to give an orange-coloured solid which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)=NC1=NN(CC1)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |